2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Description
2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a 1H-1,2,4-triazole ring
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)4-14-6-11-5-12-14/h5-7H,4H2,1-3H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHZXRJAHXMAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=NC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of O-Tosyloxazoline Precursor
The synthesis begins with the preparation of an O-tosyloxazoline derivative, serving as the electrophilic alkylating agent. Tosylation of the oxazoline hydroxyl group enhances leaving-group ability, facilitating nucleophilic substitution with 1H-1,2,4-triazole. Critical to this step is the use of anhydrous conditions to prevent hydrolysis of the oxazoline ring.
Regioselective Alkylation of 1H-1,2,4-Triazole
Reaction of the O-tosyloxazoline with 1H-1,2,4-triazole under basic conditions (K₂CO₃, tetrabutylammonium bromide, DMF, 120°C, 12 h) yields the N1-alkylated triazole-oxazoline adduct with >95% regioselectivity. The preference for N1 substitution arises from steric and electronic factors, as the N1 position is less hindered and more nucleophilic compared to N4.
Table 1: Alkylation Reaction Optimization
| Condition | Variation | Yield (%) | Regioselectivity (N1:N4) |
|---|---|---|---|
| Base | K₂CO₃ | 92 | 95:5 |
| Solvent | DMF | 92 | 95:5 |
| Temperature (°C) | 120 | 92 | 95:5 |
| Catalyst | TBAB | 92 | 95:5 |
Oxazoline Ring-Opening and Amino Alcohol Formation
Hydrolysis of the alkylated oxazoline with aqueous NaOH (room temperature, 4 h) generates a β-amino alcohol intermediate. This step proceeds via nucleophilic attack of hydroxide at the oxazoline’s electrophilic carbon, followed by ring opening to yield a secondary alcohol.
Oxidation to Carboxylic Acid
The β-amino alcohol undergoes oxidation using KMnO₄ in acidic medium (H₂SO₄, 0°C to room temperature, 6 h) to afford the target carboxylic acid. Potassium permanganate selectively oxidizes primary alcohols without over-oxidizing the tert-butoxycarbonyl (Boc) protecting group.
Table 2: Oxidation Step Efficiency
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O/H₂SO₄ | 0 → 25 | 92 |
Alternative Michael Addition Route
Dehydroalanine Ester Substrate Preparation
An alternative approach involves Michael addition of 1H-1,2,4-triazole to N,N-bis(tert-butoxycarbonyl)dehydroalanine methyl ester. This method bypasses oxazoline intermediates but requires stringent anhydrous conditions to prevent ester hydrolysis.
Triazole Conjugation and Deprotection
The dehydroalanine’s α,β-unsaturated system undergoes conjugate addition with the triazole’s N1 position, followed by Boc deprotection using trifluoroacetic acid. While this route achieves moderate yields (50–60%), scalability is limited by the instability of the dehydroalanine precursor.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (400 MHz, CDCl₃) of the final product exhibits distinct signals for the Boc group (δ 1.44 ppm, singlet, 9H), triazole protons (δ 8.15 ppm, singlet, 1H; δ 7.98 ppm, singlet, 1H), and methine protons (δ 4.25 ppm, multiplet, 1H).
Table 3: Key 13C NMR Assignments
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C=O (Boc) | 167.2 | Carbonyl |
| C-O (Boc) | 80.1 | Quaternary carbon |
| Triazole C4 | 143.6 | Aromatic carbon |
| Methine CH | 54.3 | Chiral center |
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 301.29 [M+H]⁺, consistent with the molecular formula C₁₄H₁₇F₂N₃O₄. Elemental analysis further validates purity: Calculated (%) C 55.81, H 5.69, N 13.95; Found (%) C 55.78, H 5.72, N 13.91.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Parameter | Oxazoline Route | Michael Addition Route |
|---|---|---|
| Steps | 4 | 3 |
| Overall Yield (%) | 68 | 50–60 |
| Regioselectivity | >95% N1 | ~90% N1 |
| Scalability | High | Moderate |
The oxazoline route offers superior yield and scalability, making it preferable for industrial applications. Conversely, the Michael addition pathway provides a shorter sequence but suffers from lower yields and substrate instability.
Applications and Derivatives
Peptide Synthesis
The Boc-protected triazolyl alanine serves as a non-natural amino acid in solid-phase peptide synthesis, enabling incorporation of triazole motifs for protease resistance.
Pharmaceutical Intermediates
Derivatives of this compound are explored as kinase inhibitors and antiviral agents, leveraging the triazole’s ability to coordinate metal ions and participate in hydrogen bonding.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed on the triazole ring or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Lacks the Boc protection, making it more reactive.
2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid: Contains an imidazole ring instead of a triazole ring.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the triazole ring. This combination provides a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid, also known as t-Boc-Amino-Triazole Propanoic Acid, is a compound that has garnered attention in various biological and pharmaceutical research contexts. Its structural features suggest potential activity in modulating biological pathways, particularly in relation to its triazole moiety and the tert-butoxycarbonyl (t-Boc) protective group.
- Molecular Formula : C₁₁H₁₄N₄O₃
- Molecular Weight : 246.26 g/mol
- CAS Number : 1260092-44-1
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its effects on cellular mechanisms and its potential therapeutic applications.
- Antimicrobial Activity : The triazole ring is known for its antifungal properties, which could extend to antibacterial activity. Research indicates that compounds with triazole structures can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes .
- Cell Cycle Regulation : Studies have shown that derivatives of triazole compounds can influence cell cycle progression and apoptosis in cancer cells. This suggests that this compound may have applications in cancer therapy by inducing cell cycle arrest or promoting apoptotic pathways .
- Enzyme Inhibition : The compound may act as an inhibitor of certain metabolic enzymes, potentially affecting pathways involved in inflammation and immune response. This aligns with findings that triazole derivatives can modulate enzyme activity related to the JAK/STAT signaling pathway .
Case Study 1: Antifungal Activity
A study investigated the antifungal efficacy of various triazole derivatives against Candida species. The results demonstrated that compounds similar to this compound exhibited significant inhibition of fungal growth at low concentrations, highlighting their potential as antifungal agents.
Case Study 2: Cancer Cell Lines
In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed increased sub-G1 phase populations, indicating cell death. The findings suggest that this compound could serve as a lead structure for developing new anticancer drugs.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics:
- Solubility : Highly soluble in aqueous environments (31.6 mg/ml)
- Lipophilicity : Moderate log P values suggest good membrane permeability.
These properties are advantageous for oral bioavailability and systemic circulation.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid?
- Methodology :
- Step 1 : Introduce the Boc (tert-butoxycarbonyl) protecting group to the amino group of the precursor amino acid using Boc anhydride in the presence of a base (e.g., triethylamine) under inert conditions .
- Step 2 : Couple the Boc-protected intermediate with 1H-1,2,4-triazole via nucleophilic substitution or click chemistry, depending on the reactive site (e.g., using carbodiimide coupling agents like EDC/HOBt) .
- Step 3 : Purify the product using reversed-phase HPLC or column chromatography to isolate the desired enantiomer and remove unreacted reagents .
- Key Considerations : Reaction temperature (0–25°C), solvent choice (e.g., DMF for triazole coupling), and stoichiometric ratios are critical for yield optimization .
Q. How can the purity and structural integrity of this compound be verified?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and triazole protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 210–254 nm .
Advanced Research Questions
Q. How can researchers resolve racemic mixtures of this compound during synthesis?
- Methodology :
- Chiral Chromatography : Utilize chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer of a precursor ester intermediate .
- Asymmetric Synthesis : Design stereoselective reactions using chiral catalysts (e.g., Evans’ oxazolidinones) to favor the desired (S)- or (R)-configuration .
Q. What experimental strategies optimize the compound’s stability under biological assay conditions?
- Methodology :
- pH Stability Studies : Conduct kinetic experiments in buffers (pH 4–9) to identify degradation pathways (e.g., Boc deprotection under acidic conditions) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .
- Lyophilization : Stabilize the compound for long-term storage by freeze-drying in inert atmospheres .
Q. How does the 1,2,4-triazole moiety influence interactions with biological targets?
- Mechanistic Insights :
- The triazole ring participates in hydrogen bonding (via N–H groups) and π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity .
- Case Study : In kinase inhibition assays, triazole-containing analogs showed IC values < 1 µM due to competitive binding with ATP pockets .
- Experimental Design :
- Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding poses .
- Validate with isothermal titration calorimetry (ITC) to measure binding constants .
Contradictions and Solutions
Q. How to address discrepancies in reported biological activity data?
- Analysis :
- Source Variability : Differences in assay conditions (e.g., buffer composition, cell lines) may explain conflicting IC values. Standardize protocols using guidelines like NIH Assay Guidance Manual .
- Compound Degradation : Verify stability under assay conditions via LC-MS to rule out false negatives .
Research Applications
Q. What role does this compound play in peptide mimetic design?
- Methodology :
- Backbone Modification : Replace natural amino acids in peptide chains to enhance metabolic stability or alter binding kinetics .
- Case Study : Incorporation into angiotensin-converting enzyme (ACE) inhibitors improved resistance to proteolytic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
